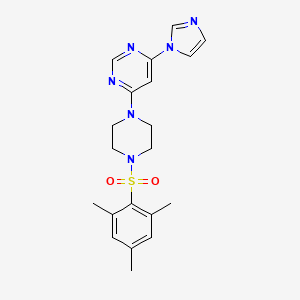

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine

描述

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound features a pyrimidine core substituted with an imidazole ring and a piperazine ring bearing a mesitylsulfonyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development and other scientific research applications.

属性

IUPAC Name |

4-imidazol-1-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O2S/c1-15-10-16(2)20(17(3)11-15)29(27,28)26-8-6-24(7-9-26)18-12-19(23-13-22-18)25-5-4-21-14-25/h4-5,10-14H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJMTQPEMLICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

Introduction of the imidazole ring: The imidazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amine.

Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Types of Reactions

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific protein kinases. The following points summarize its medicinal applications:

- Cancer Treatment : Investigated for its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can exhibit antiproliferative activity against colon, breast, and lung cancers .

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, modulating the activity of specific targets involved in disease pathways .

Biological Studies

The interactions of 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine with biological systems have been a focus of research:

- Targeting Enzymes and Receptors : It has been studied for its ability to bind to enzymes or receptors, potentially leading to therapeutic effects in various diseases .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules, which can lead to the development of new drugs with enhanced properties:

- Structural Modifications : Researchers have explored various structural modifications to improve potency and selectivity against specific biological targets .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

相似化合物的比较

Similar Compounds

- 4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

- 4-(1H-imidazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

- 4-(1H-imidazol-1-yl)-6-(4-(tosyl)piperazin-1-yl)pyrimidine

Uniqueness

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the mesitylsulfonyl group, which can enhance its stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications.

生物活性

The compound 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine is a novel chemical entity that has gained attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 366.45 g/mol

The structure features an imidazole ring, a pyrimidine core, and a piperazine moiety with a mesitylsulfonyl substituent, which contributes to its unique pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and pyrimidine rings exhibit antimicrobial properties. A study demonstrated that derivatives of imidazole-pyrimidine showed potent activity against various strains of bacteria and fungi, suggesting that this compound may have similar effects .

Antimalarial Potential

The compound's structural similarities to known antimalarial agents suggest potential activity against Plasmodium falciparum. A systematic SAR study on related compounds revealed that modifications to the imidazole and piperazine rings could enhance potency against malaria parasites . This indicates that the target compound may also exhibit significant antimalarial activity.

Enzyme Inhibition

The presence of the piperazine moiety is associated with the inhibition of certain enzymes, particularly protein kinases. Compounds similar to this compound have been investigated for their ability to inhibit kinases involved in cancer progression. Preliminary results suggest that this compound may inhibit specific kinases, thereby impeding tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies indicate:

- Imidazole Ring : Essential for biological activity; modifications can enhance potency.

- Piperazine Moiety : Influences solubility and bioavailability; optimal substitutions can lead to improved pharmacokinetics.

- Sulfonyl Group : Enhances interactions with biological targets, potentially increasing selectivity and reducing off-target effects.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Antimalarial Efficacy | Showed potent activity against both drug-sensitive and resistant Plasmodium strains in vitro. |

| Cancer Research | Inhibited key kinases involved in cell proliferation, leading to reduced tumor growth in xenograft models. |

常见问题

Basic Research Question

- ¹H/¹³C NMR : Monitor imidazole protons (δ 7.5–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Mesitylsulfonyl groups show distinct aromatic protons (δ 6.8–7.2 ppm) and a singlet for the methyl groups (δ 2.3–2.6 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺) .

- FTIR : Key stretches include S=O (1130–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

How can researchers optimize reaction yields using statistical experimental design (DoE), and which parameters are most influential?

Advanced Research Question

A Box-Behnken or central composite design is recommended to optimize variables:

- Critical parameters : Temperature (80–120°C), reaction time (12–24 hr), and molar ratios (1:1 to 1:1.5 for piperazine:pyrimidine) .

- Response surface methodology can identify interactions between variables, reducing trial-and-error approaches. For example, excessive temperature may degrade the mesitylsulfonyl group, requiring trade-offs between yield and stability .

What computational strategies are suitable for predicting the reactivity of the mesitylsulfonyl-piperazine moiety, and how can these inform synthetic design?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. The mesitylsulfonyl group’s electron-withdrawing nature stabilizes negative charges, directing substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilicity of piperazine .

- Reaction Path Search : Tools like GRRM or QM/MM simulations can model transition states for imidazole coupling, predicting steric hindrance from mesityl groups .

How should researchers address discrepancies in reported biological activity data for this compound, particularly in kinase inhibition assays?

Advanced Research Question

Systematic approaches include:

Assay Standardization : Validate enzyme sources (e.g., recombinant vs. native kinases) and buffer conditions (pH, ionic strength) .

Control Experiments : Use known inhibitors (e.g., staurosporine) to calibrate activity thresholds and rule off-target effects .

Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., compound purity, storage conditions) .

What strategies are recommended for analyzing the compound’s stability under varying storage conditions, and which degradation products are most likely?

Basic Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for:

- Storage Recommendations : Amber vials at –20°C under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis .

How can structure-activity relationship (SAR) studies be designed to probe the roles of the imidazole and mesitylsulfonyl groups in target binding?

Advanced Research Question

- Analog Synthesis : Replace imidazole with 1,2,4-triazole or substitute mesitylsulfonyl with tosyl groups. Assess changes in binding affinity via SPR or ITC .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds between imidazole N-H and catalytic lysine residues .

- Free Energy Perturbation (FEP) : Computational modeling to quantify contributions of specific functional groups to binding energy .

What methodologies are available for resolving contradictory data in solubility and bioavailability studies?

Advanced Research Question

- Solubility Enhancement : Test co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoformulations. Use dynamic light scattering (DLS) to assess particle size .

- Bioavailability Studies : Compare in vitro (Caco-2 permeability) and in vivo (rodent PK) data. Discrepancies may arise from efflux transporters (e.g., P-gp), requiring inhibitor co-administration .

- Meta-Analysis : Aggregate data from multiple labs using standardized protocols (e.g., OECD guidelines) to identify outliers .

What are the best practices for designing dose-response experiments in cell-based assays to evaluate this compound’s cytotoxicity?

Basic Research Question

- Dose Range : Start with 0.1–100 µM, using 3–5 replicates per concentration.

- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin).

- Endpoint Selection : Combine MTT assays (metabolic activity) with flow cytometry (apoptosis/necrosis) to capture multimodal effects .

- IC₅₀ Calculation : Use nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism .

How can researchers leverage high-throughput screening (HTS) to identify off-target interactions of this compound?

Advanced Research Question

- Panel Screening : Test against a diverse kinase panel (e.g., 100+ kinases) at 1–10 µM. Use ATP concentration curves to distinguish competitive vs. allosteric inhibition .

- Chemoproteomics : Employ affinity-based probes (e.g., photoaffinity labeling) coupled with LC-MS/MS to identify non-kinase targets .

- Data Analysis : Apply machine learning (e.g., random forests) to predict off-target liabilities based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。